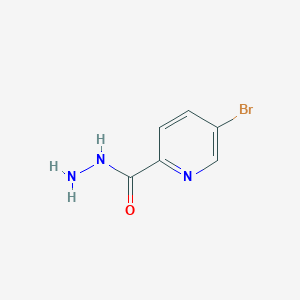

5-Bromopyridine-2-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFSNCKFUDLHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634439 | |

| Record name | 5-Bromopyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848952-82-9 | |

| Record name | 5-Bromopyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyridine-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyridine Scaffolds in Medicinal Chemistry and Materials Science

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in the development of new functional molecules. researchgate.netnih.gov Its unique properties make it a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. researchgate.netrsc.org

In medicinal chemistry, pyridine and its derivatives are integral to a vast number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). researchgate.netrsc.orgrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of water solubility, which are favorable properties for drug candidates. nih.gov This scaffold is found in natural products like vitamins (niacin and pyridoxine) and alkaloids, and its versatility allows for the synthesis of compounds with a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netrsc.orgresearchgate.net The electronic nature of the pyridine ring, which is more prone to nucleophilic substitution than benzene, allows for diverse chemical modifications to fine-tune its therapeutic effects. nih.gov

In materials science, pyridine-based structures are valued for their optical, chemical, and physical properties. nih.gov They serve as important ligands for creating organometallic compounds and coordination polymers, such as metal-organic frameworks (MOFs), which have applications in gas adsorption and luminescence. nih.gov The ability of the pyridine nitrogen to coordinate with metal ions is fundamental to its role in catalysis and the development of functional nanomaterials. nih.gov Derivatives of pyridine are also investigated for their potential in creating covalent organic frameworks (COFs) and for applications in optoelectronic devices due to their thermal stability. researchgate.net

Role of Hydrazide Functionality in Organic Synthesis and Coordination Chemistry

The hydrazide functional group, characterized by the R-CO-NH-NH₂ structure, is a highly versatile and reactive moiety in organic chemistry. nih.govwikipedia.org Hydrazides are key building blocks for the synthesis of a wide array of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, which themselves often exhibit significant biological activity. nih.gov They are typically synthesized from the reaction of esters or other carboxylic acid derivatives with hydrazine (B178648). wikipedia.org

The true synthetic power of hydrazides often lies in their condensation reactions with aldehydes or ketones to form hydrazide-hydrazones (-C=N−NH−CO). frontiersin.org This modular reaction allows for the creation of large libraries of diverse molecules with a range of therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govfrontiersin.org Several clinically used drugs, such as the antituberculosis agent isoniazid, feature the hydrazide or a related hydrazone structure, highlighting its importance in medicine. nih.govfrontiersin.org

In coordination chemistry, the hydrazide group and its derivatives are excellent ligands for metal ions. frontiersin.org The presence of multiple nitrogen and oxygen donor atoms allows them to bind to metal centers, forming stable coordination compounds. acs.org The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. frontiersin.org This strategy has been extensively explored in the development of new metallodrugs for cancer therapy, with metals such as copper, ruthenium, and palladium. frontiersin.org Furthermore, these coordination compounds can be immobilized on solid supports like silica (B1680970) gel to create recyclable heterogeneous catalysts for green chemical transformations, such as the synthesis of triazoles. acs.org

Strategic Importance of Bromine Substituents in Chemical Transformations and Biological Activity Modulation

The incorporation of a bromine atom into an organic molecule is a strategic decision in both synthetic chemistry and drug design. Bromine is a halogen that can significantly alter a molecule's physical, chemical, and biological properties. acs.org

In chemical transformations, bromo-substituted compounds are valuable synthetic intermediates. acs.org The bromine atom is a good leaving group in nucleophilic substitution reactions and is crucial for cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), which are fundamental methods for constructing complex organic molecules from simpler precursors. researchgate.netresearchgate.net Bromination itself is a key transformation, and various reagents have been developed to introduce bromine atoms into aromatic and aliphatic systems safely and efficiently. acs.org

Overview of Research Trajectories for 5 Bromopyridine 2 Carbohydrazide and Its Derivatives

Established Synthetic Pathways for this compound Synthesis from Precursors

The primary and most well-documented methods for synthesizing this compound involve the use of precursors such as 5-bromo-2-pyridinecarbonitrile and derivatives of pyridine-2-carboxylic acid.

Synthesis via 5-Bromo-2-pyridinecarbonitrile Intermediates

One potential pathway to this compound involves the use of 5-Bromo-2-pyridinecarbonitrile as an intermediate. chemicalbook.comsigmaaldrich.com The synthesis of this intermediate can be achieved from 5-bromopicolinamide by heating it to reflux with phosphorus oxychloride in toluene. chemicalbook.com The resulting 5-Bromo-2-pyridinecarbonitrile can then, in principle, be converted to the desired carbohydrazide (B1668358). However, the more common and extensively documented route proceeds through the hydrolysis of the nitrile to the corresponding carboxylic acid or ester, followed by hydrazinolysis.

Derivation from 6-Bromopicolinic Acid and Related Pyridine-2-carboxylic Acid Derivatives

A more established and widely utilized method for the synthesis of this compound is through the derivatization of pyridine-2-carboxylic acids. This typically involves a two-step process: esterification of the carboxylic acid followed by reaction with hydrazine (B178648) hydrate (B1144303). ajgreenchem.comajgreenchem.comemanuscript.tech

Specifically, 5-Bromo-2-pyridinecarboxylic acid, also known as 5-bromo-picolinic acid, serves as a key precursor. nbinno.com This acid can be synthesized by the oxidation of 5-bromo-2-methylpyridine. chemicalbook.com The resulting 5-Bromo-2-pyridinecarboxylic acid is then esterified, commonly forming methyl 5-bromopyridine-2-carboxylate. chemicalbook.comsigmaaldrich.com This ester is subsequently reacted with hydrazine hydrate to yield this compound. ajgreenchem.comajgreenchem.comemanuscript.tech This method is favored due to its reliable and generally high yields.

Another related starting material is 6-Bromopicolinic acid (6-Bromopyridine-2-carboxylic acid). sigmaaldrich.com While structurally an isomer, its synthetic utility would lead to the corresponding 6-bromopyridine-2-carbohydrazide, highlighting the importance of the correct substitution pattern on the pyridine ring for the synthesis of the target molecule.

The general procedure for the conversion of the ester to the carbohydrazide involves refluxing the ester with hydrazine monohydrate. ajgreenchem.comajgreenchem.com

Optimization of Reaction Conditions and Yields

The efficiency of this compound synthesis is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted to maximize yields and purity include reaction temperature, reaction time, and the choice of solvent and catalyst.

For instance, in the synthesis of related carbohydrazides, the reaction of the ester with hydrazine hydrate is often carried out in an alcohol, such as ethanol, under reflux conditions. ajgreenchem.comemanuscript.tech The use of an excess of hydrazine hydrate is a common strategy to drive the reaction to completion. researchgate.net However, this can present challenges in purification and on a larger scale. researchgate.net Therefore, optimizing the stoichiometry of the reactants is a critical aspect of process development.

The table below summarizes typical reaction conditions for the synthesis of carbohydrazides from their corresponding esters, which are analogous to the synthesis of this compound.

| Precursor | Reagent | Solvent | Conditions | Yield |

| Methyl 5-bromopyridine-2-carboxylate | Hydrazine Hydrate | Ethanol | Reflux | Not specified |

| Ethyl-pyrazinoate | Hydrazine Hydrate | Not specified | Not specified | Not specified |

| Methyl pyrazinoate | Hydrazine Hydrate | Not specified | Not specified | Not specified |

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemical manufacturing. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inmdpi.com

For the synthesis of pyridine derivatives, several advanced techniques have been explored, including:

Microwave-assisted synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times and increased yields compared to conventional heating methods. mdpi.comnih.gov

Ultrasonic synthesis: The use of ultrasound can enhance reaction rates and yields by promoting better mixing and mass transfer. rasayanjournal.co.innih.gov

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. rasayanjournal.co.inmdpi.com Mechanochemical methods like ball milling are a form of solvent-free synthesis. rasayanjournal.co.in

Use of green catalysts and solvents: The development and use of recyclable catalysts and environmentally benign solvents, such as ionic liquids, are central to green chemistry. rasayanjournal.co.innih.gov

Multicomponent reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which can improve efficiency and reduce the number of synthetic steps. rasayanjournal.co.innih.gov

While specific examples of these advanced techniques being applied directly to the synthesis of this compound are not extensively detailed in the provided search results, the principles of green chemistry are broadly applicable to the synthesis of pyridine-based compounds. nih.govresearchgate.net The application of microwave irradiation, for example, has been shown to be effective in the synthesis of other pyridine derivatives, offering a promising avenue for optimizing the synthesis of this compound. nih.gov

Formation of Hydrazone Derivatives via Condensation Reactions with Aldehydes and Ketones

One of the most fundamental and widely utilized transformations of this compound is its condensation reaction with various aldehydes and ketones to form hydrazone derivatives. nih.govnih.gov This reaction typically proceeds by heating a mixture of the carbohydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. mdpi.com The resulting hydrazones are characterized by the presence of an azometine group (-NHN=CH-), which is a key structural feature in many biologically active molecules. nih.gov

The versatility of this reaction lies in the vast array of commercially available or readily synthesizable aldehydes and ketones, allowing for the introduction of diverse substituents and functionalities into the final hydrazone product. For instance, the reaction of this compound with substituted aromatic aldehydes can yield a library of N'-arylidene-5-bromopyridine-2-carbohydrazides. emanuscript.tech These hydrazone derivatives serve as important intermediates for further synthetic manipulations, including cyclization reactions to form various heterocyclic rings. researchgate.net

Table 1: Examples of Hydrazone Derivatives from this compound

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative |

| Benzaldehyde | N'-Benzylidene-5-bromopyridine-2-carbohydrazide |

| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-5-bromopyridine-2-carbohydrazide |

| Acetone | 5-Bromo-N'-(propan-2-ylidene)pyridine-2-carbohydrazide |

| Isatin (B1672199) | 5-Bromo-N'-(2-oxoindolin-3-ylidene)pyridine-2-carbohydrazide mdpi.comresearchgate.net |

Cyclization Reactions Leading to Novel Heterocyclic Systems

The hydrazone derivatives and the carbohydrazide itself are excellent precursors for the synthesis of a variety of heterocyclic compounds through intramolecular cyclization reactions. These reactions often involve the use of specific cyclizing agents and reaction conditions to direct the formation of the desired heterocyclic ring system.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities. nih.govnih.gov A common synthetic route to 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. In the context of this compound, its hydrazone derivatives can be acylated and then cyclized to yield 2,5-disubstituted-1,3,4-oxadiazoles.

Alternatively, this compound can be reacted with various carboxylic acids or their derivatives in the presence of a dehydrating agent, such as phosphorus oxychloride, to directly form the 1,3,4-oxadiazole ring. nih.gov For example, reaction with an aromatic acid would yield a 2-(5-bromopyridin-2-yl)-5-aryl-1,3,4-oxadiazole. Another approach involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base, followed by alkylation, to produce 2-alkylthio-5-(5-bromopyridin-2-yl)-1,3,4-oxadiazole derivatives. chemicalbook.com

Formation of 1,2,4-Triazole (B32235) and Other Nitrogen-Containing Heterocycles

The 1,2,4-triazole nucleus is another important heterocyclic scaffold with a broad spectrum of pharmacological activities. scispace.com this compound serves as a key starting material for the synthesis of various 1,2,4-triazole derivatives. One common method involves the reaction of the carbohydrazide with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which can then be cyclized under basic conditions to yield 3-(5-bromopyridin-2-yl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones. nih.gov

Furthermore, condensation of this compound with compounds containing a suitable leaving group can lead to the formation of fused heterocyclic systems. For instance, reaction with appropriately substituted reagents can lead to the formation of nih.govnih.govscispace.comtriazolo[1,5-a]pyridines. organic-chemistry.org The Einhorn-Brunner reaction, which involves the condensation of a hydrazide with a diacylamine, also provides a pathway to 1,2,4-triazole derivatives. scispace.com

Acyl Hydrazine Coupling and Bis-Acyl Hydrazine Formation

The hydrazide functionality of this compound can undergo acylation with various acylating agents, such as acid chlorides or anhydrides, to form N,N'-diacylhydrazines or bis-acyl hydrazines. nih.gov This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. The resulting bis-acyl hydrazines are important intermediates, particularly in the synthesis of 1,3,4-oxadiazoles, as mentioned previously. nih.govnih.gov

The coupling of this compound with another carbohydrazide derivative can also be achieved, leading to symmetrical or unsymmetrical bis-acyl hydrazines. nih.gov These compounds can possess unique structural features and may exhibit interesting biological properties or serve as ligands for metal complexes.

Metal-Catalyzed Coupling Reactions for Functionalization (e.g., Palladium-catalyzed transformations)

The bromine atom on the pyridine ring of this compound and its derivatives provides a handle for various metal-catalyzed cross-coupling reactions, most notably palladium-catalyzed transformations. nih.gov These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, allowing for significant functionalization of the pyridine core. uwindsor.cayoutube.com

The Suzuki coupling reaction, for example, allows for the reaction of the bromo-substituted pyridine with a variety of organoboron compounds, such as boronic acids or esters, to introduce new aryl or alkyl substituents at the 5-position of the pyridine ring. nih.govsigmaaldrich.com Similarly, other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce alkenyl, alkynyl, and amino groups, respectively. These transformations dramatically increase the molecular diversity that can be achieved from this starting material. Palladium-catalyzed carbonylation reactions can also be utilized to convert the aryl bromide into various carbonyl-containing compounds. nih.gov

Strategies for Further Functionalization and Molecular Diversification

The various derivatives obtained from this compound through the aforementioned strategies can be subjected to further functionalization to create a vast library of complex molecules. For instance, the hydrazone linkage can be reduced to form the corresponding hydrazine derivative, which can then be further elaborated. The heterocyclic rings formed through cyclization reactions often contain reactive sites that can be modified.

A key strategy for molecular diversification involves a combinatorial approach, where different aldehydes or ketones are used to generate a variety of hydrazones, which are then subjected to a range of cyclization and cross-coupling reactions. This allows for the systematic exploration of the chemical space around the this compound scaffold. Furthermore, the pyridine nitrogen can be quaternized or oxidized to the N-oxide, introducing another layer of reactivity and potential for functionalization. The strategic combination of these derivatization and functionalization reactions provides a powerful platform for the synthesis of novel compounds with tailored properties.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups and the characterization of molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the key functional groups present in this compound and its derivatives. For instance, in a derivative, 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, the FT-IR spectrum (recorded in KBr) reveals characteristic absorption bands. A notable band at 3233 cm⁻¹ is attributed to the N-H stretching vibration of the hydrazide group. mdpi.comresearchgate.net The carbonyl (C=O) stretching vibrations are observed at 1722 cm⁻¹ and 1680 cm⁻¹, while the imine (C=N) stretching vibration appears at 1620 cm⁻¹. mdpi.comresearchgate.net These distinct peaks confirm the successful formation of the derivative through the condensation of the parent hydrazide. mdpi.comresearchgate.net

In other related carbohydrazide derivatives, the N-H stretching vibrations are typically observed in the range of 3103-3292 cm⁻¹. The carbonyl (C=O) stretching absorption bands are found around 1660-1684 cm⁻¹, and the C=N stretching vibrations are in the region of 1575-1699 cm⁻¹.

A detailed look at the FT-IR data for a series of pyrazine-2-carbohydrazide (B1222964) derivatives shows the following characteristic peaks:

N-H stretching: 3292 cm⁻¹

Aromatic C-H stretching: 3103 cm⁻¹

C=O stretching (Amide I): 1684 cm⁻¹

C=N stretching: 1699 cm⁻¹

C-NO₂ stretching: 1521 cm⁻¹

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While specific FT-Raman data for this compound is not extensively available in the provided results, data for related structures like 2-Bromopyridine and 2-Amino-5-bromopyridine can offer insights. nih.govnih.gov For these molecules, FT-Raman spectra, typically recorded using a Bruker MultiRAM spectrometer, help in assigning various vibrational modes of the pyridine ring. nih.govnih.gov

Detailed Band Assignments and Interpretation

The interpretation of vibrational spectra involves assigning specific absorption bands to the corresponding molecular vibrations. For carbohydrazide derivatives, the region above 3000 cm⁻¹ is characteristic of N-H and C-H stretching vibrations. The strong absorptions in the 1600-1700 cm⁻¹ range are indicative of C=O and C=N stretching, which are crucial for confirming the formation of hydrazone linkages in derivatives. The fingerprint region, typically below 1500 cm⁻¹, contains a wealth of information about various bending and skeletal vibrations of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy is used to determine the number and type of protons in a molecule. In the ¹H NMR spectrum of 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, recorded in DMSO-d₆ at 400 MHz, distinct signals are observed. mdpi.comresearchgate.net A broad singlet at δ 13.72 ppm corresponds to the proton of the NH group of the hydrazide moiety. mdpi.comresearchgate.net Another singlet at δ 11.30 ppm is assigned to the NH proton of the isatin ring. mdpi.comresearchgate.net The aromatic protons appear as a multiplet in the range of δ 6.91-7.59 ppm. mdpi.comresearchgate.net

For other related carbohydrazide derivatives, the ¹H NMR spectra also show characteristic signals. For example, in a series of pyrazine-2-carbohydrazide derivatives, the pyrazine (B50134) protons typically appear as multiplets in the downfield region (δ 8.74-8.98 ppm), while the N-H proton of the hydrazide linkage is observed as a singlet at a very downfield chemical shift (e.g., δ 12.42 ppm or δ 12.60 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, the ¹³C NMR spectrum (recorded in DMSO-d₆ at 100 MHz) shows the hydrazide carbonyl carbon at δ 153.62 ppm and the isatin carbonyl carbon at δ 163.4 ppm. mdpi.comresearchgate.net The other carbon signals are observed at δ 111.7, 115.7, 119.9, 120.2, 121.6, 123.2, 127.3, 132.4, 138.9, 143.1, and 148.1 ppm. mdpi.comresearchgate.net

In the case of 2-Bromopyridine, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 150.3, 142.4, 138.6, 128.4, and 122.8 ppm. For 2-Amino-5-bromopyridine, the carbon signals are also well-defined, confirming the structure of the pyridine ring. chemicalbook.com

Table of Spectroscopic Data for 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide

| Spectroscopic Technique | Parameter | Value | Reference |

| FT-IR (KBr, cm⁻¹) | N-H stretch (hydrazide) | 3233 | mdpi.comresearchgate.net |

| C=O stretch | 1722, 1680 | mdpi.comresearchgate.net | |

| C=N stretch | 1620 | mdpi.comresearchgate.net | |

| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | NH (hydrazide) | 13.72 (bs) | mdpi.comresearchgate.net |

| NH (isatin) | 11.30 (s) | mdpi.comresearchgate.net | |

| Ar-H | 6.91-7.59 (m) | mdpi.comresearchgate.net | |

| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | C=O (hydrazide) | 153.62 | mdpi.comresearchgate.net |

| C=O (isatin) | 163.4 | mdpi.comresearchgate.net | |

| Aromatic/Other Carbons | 111.7, 115.7, 119.9, 120.2, 121.6, 123.2, 127.3, 132.4, 138.9, 143.1, 148.1 | mdpi.comresearchgate.net |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity within the this compound molecule. Techniques such as COSY, HMQC (or HSQC), and HMBC provide a complete picture of the molecular framework. youtube.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY is crucial for confirming the relationships between the protons on the pyridine ring. A cross-peak would be expected between the proton at position 3 (H3) and the proton at position 4 (H4). Similarly, a correlation would be seen between H4 and the proton at position 6 (H6), confirming their adjacency on the pyridine ring. researchgate.netyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). columbia.edu It allows for the definitive assignment of each carbon atom that bears a proton. For instance, the proton signal for H3 would show a cross-peak to the carbon signal for C3, H4 to C4, and H6 to C6. The protons of the hydrazide group (-NHNH₂) would not show correlations in a standard HMQC/HSQC as they are not directly bonded to carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). columbia.edu This is vital for mapping out the entire carbon skeleton and linking different functional groups. For example, the proton at H6 would show a correlation to the carbonyl carbon (C=O) of the hydrazide group (a three-bond coupling), confirming the position of the carbohydrazide substituent. The protons on the pyridine ring would also show correlations to neighboring carbons, such as H3 correlating to C2, C4, and C5. These correlations are summarized in the table below. science.gov

Table 1: Predicted 2D NMR Correlations for this compound

| Proton | COSY Correlations (with Proton) | HMQC/HSQC Correlation (Directly Bonded Carbon) | HMBC Correlations (Carbons 2-3 Bonds Away) |

|---|---|---|---|

| H3 | H4 | C3 | C2, C4, C5 |

| H4 | H3, H6 | C4 | C2, C3, C5, C6 |

| H6 | H4 | C6 | C2, C4, C5, C=O |

| -NH- | -NH₂ | N/A | C=O, C2 |

| -NH₂ | -NH- | N/A | C=O |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. researchgate.net This precision allows for the determination of the exact molecular formula, distinguishing it from other compounds with the same nominal mass. For this compound, with a molecular formula of C₆H₆BrN₃O, the calculated monoisotopic mass can be compared to the experimentally determined value to confirm its elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio and result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 2: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (Da) | Expected Observation |

|---|---|---|---|

| C₆H₆⁷⁹BrN₃O | [M]⁺ | 214.9721 | High-intensity peak |

| C₆H₆⁸¹BrN₃O | [M+2]⁺ | 216.9698 | Peak of nearly equal intensity to [M]⁺ |

In mass spectrometry, the molecular ion can fragment into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to elucidate the structure. chemguide.co.uktutorchase.com The fragmentation of this compound is expected to proceed through several predictable pathways based on its functional groups. libretexts.orgmiamioh.edu

Key fragmentation pathways include:

Alpha-cleavage: The bond between the pyridine ring and the carbonyl group can break, leading to the formation of a 5-bromopyridyl cation or a carbohydrazide radical, and vice-versa.

Loss of the Hydrazide Group: Cleavage can result in the loss of the entire -CONHNH₂ group or parts of it, such as the loss of N₂H₃ or NH₂.

Cleavage of the Pyridine Ring: The stable aromatic ring can also fragment, although this often requires higher energy.

Table 3: Predicted Major Fragments for this compound in Mass Spectrometry

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Identity | Notes |

|---|---|---|---|

| 184/186 | 186/188 | [M - NH₂]⁺ | Loss of the terminal amino group. |

| 156/158 | 158/160 | [C₅H₃BrN]⁺ | Loss of the carbohydrazide moiety. |

| 129 | 129 | [C₅H₄N-CO]⁺ | Loss of Br radical followed by loss of the hydrazide group. |

| 78 | 78 | [C₅H₄N]⁺ | Pyridyl cation from loss of Br and the side chain. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The spectrum is characteristic of the chromophores—the light-absorbing parts of the molecule. In this compound, the chromophore consists of the brominated pyridine ring conjugated with the carbohydrazide group.

The UV-Vis spectrum is expected to show distinct absorption bands corresponding to different electronic transitions: slideshare.net

π → π transitions:* These high-intensity absorptions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The substitution on the pyridine ring influences the energy and intensity of these bands. acs.orgnih.gov

n → π transitions:* These are typically lower-intensity absorptions resulting from the promotion of non-bonding electrons (from the nitrogen atoms and the carbonyl oxygen) to antibonding π* orbitals. truman.edu

The solvent used can also affect the spectrum by stabilizing or destabilizing the ground and excited states, leading to shifts in the absorption maxima (λmax). researchgate.net

Table 4: Expected UV-Vis Absorption Bands for this compound

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

|---|---|---|

| ~220-260 | π → π* | Pyridine ring system |

| ~270-320 | π → π* | Extended conjugation (Pyridine-C=O) |

| >320 | n → π* | Carbonyl group (C=O), Pyridine N |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

By diffracting X-rays off a single crystal of this compound, it is possible to determine its absolute structure. mdpi.com Analysis of related crystal structures, such as those of other brominated pyridine derivatives and hydrazides, allows for strong predictions about the structural features of this compound. nih.govresearchgate.netresearchgate.net

Key expected findings from a single-crystal X-ray analysis would include:

Conformation: The molecule is likely to be mostly planar, although there may be some torsion around the C2-C(O) bond. The hydrazide moiety typically adopts an E configuration about the C-N bond. nih.gov

Bond Lengths and Angles: The analysis would confirm the expected bond lengths for the C-Br, C=N, C=O, and N-N bonds, and the geometry of the pyridine ring.

Intermolecular Interactions: A critical feature of the solid-state structure would be the presence of intermolecular hydrogen bonds. The -NH and -NH₂ groups of the hydrazide moiety can act as hydrogen bond donors, while the carbonyl oxygen and the pyridine nitrogen can act as acceptors. These interactions would link molecules together, forming chains, sheets, or more complex three-dimensional networks in the crystal lattice. researchgate.net

Table 5: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Feature | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for such organic molecules. researchgate.net |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Depends on molecular packing. |

| Dihedral Angle | Small angle between pyridine ring and hydrazide plane | Indicates degree of planarity. |

| Hydrogen Bonding | N-H···O and N-H···N interactions | Governs the crystal packing and solid-state stability. nih.govresearchgate.net |

| Key Bond Length (Å) | C-Br: ~1.90 Å; C=O: ~1.23 Å; N-N: ~1.38 Å | Confirms covalent structure. |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The supramolecular architecture of this compound and its derivatives is dictated by a sophisticated interplay of directional non-covalent interactions. The presence of the bromopyridine ring and the carbohydrazide moiety provides multiple donor and acceptor sites, leading to robust and intricate crystal packing arrangements. The primary interactions governing the crystal lattice are strong hydrogen bonds and, significantly, halogen bonds.

Hydrogen Bonding: The carbohydrazide group (-CONHNH₂) is a potent source of intermolecular hydrogen bonds. The N-H groups of the hydrazide act as effective hydrogen bond donors, while the carbonyl oxygen (C=O) and the terminal amino nitrogen (-NH₂) serve as acceptors. Furthermore, the pyridine ring's nitrogen atom can also participate as a hydrogen bond acceptor. This functionality typically leads to the formation of well-defined, repeating patterns. For instance, in the crystal structures of related hydrazide derivatives, extensive networks of N−H···O and N−H···N hydrogen bonds are commonly observed, creating dimers, chains, or sheets. researchgate.net The high melting point of many hydrazides is often attributed to these strong intermolecular hydrogen bonding networks.

In derivatives such as N'-(aryl/alkylidene)-5-bromopyridine-2-carbohydrazides (Schiff bases), the fundamental hydrogen bonding patterns persist. For example, in the monohydrate structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide, a related compound, the crystal structure is stabilized by a network of O—H···O, O—H···N, and N—H···O hydrogen bonds that link the organic molecules with water molecules to form extensive sheets. researchgate.net

Halogen Bonding: A key feature in the crystal packing of this compound is the contribution of halogen bonding. The bromine atom on the pyridine ring possesses a region of positive electrostatic potential, known as a σ-hole, located along the extension of the C-Br covalent bond. nih.gov This electrophilic region can interact favorably with nucleophilic sites such as the nitrogen or oxygen atoms of neighboring molecules, forming a C−Br···N or C−Br···O halogen bond.

Studies on a wide range of bromopyridine derivatives confirm the significance of this interaction in directing crystal assembly. nih.govdntb.gov.uaacs.org These halogen bonds can act in concert with hydrogen bonds to form robust, multidimensional supramolecular networks. For example, in some dihalopyridine complexes, C-X···X' (where X and X' are halogens) interactions are pivotal in forming sheet-like structures. nih.gov The strength and directionality of these halogen bonds are critical in determining the final crystal packing, influencing properties like polymorphism and stability. In many cases, the interplay between hydrogen and halogen bonds leads to the formation of specific, recognizable patterns known as supramolecular synthons. ias.ac.in

The combination of these interactions results in a highly organized three-dimensional structure. The molecules are typically arranged in patterns that maximize the attractive forces, leading to a densely packed and stable crystalline solid.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is an essential, non-destructive analytical technique for the characterization and identification of crystalline solids. It serves as a unique "fingerprint" for a specific crystalline phase, making it indispensable for confirming the identity and assessing the purity of bulk samples of compounds like this compound.

The fundamental principle of PXRD involves irradiating a powdered (polycrystalline) sample with monochromatic X-rays. nih.gov As the sample is rotated, the randomly oriented crystallites will, at specific angles (θ), satisfy Bragg's Law (nλ = 2d sinθ), resulting in constructive interference of the X-rays. This produces a diffraction pattern of intensity versus the diffraction angle (2θ). rsc.org

For this compound, a synthesized batch can be analyzed via PXRD to confirm its crystalline phase. The resulting diffraction pattern would be compared against a reference pattern. This reference could be obtained from a crystallographic database or calculated from a known single-crystal structure. The matching of peak positions (2θ values) and relative intensities between the experimental and reference patterns confirms the identity of the crystalline phase. Any additional peaks would indicate the presence of impurities or a different polymorphic form.

While a specific, published PXRD pattern for this compound is not detailed in the literature, the table below illustrates the type of data that would be generated from such an analysis. This data is crucial for quality control in both research and industrial settings to ensure batch-to-batch consistency.

Table 1: Illustrative Powder X-ray Diffraction Data for a Crystalline Organic Compound

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 65 |

| 12.8 | 6.91 | 80 |

| 15.2 | 5.82 | 45 |

| 20.1 | 4.41 | 100 |

| 21.1 | 4.21 | 70 |

| 24.7 | 3.60 | 90 |

| 26.0 | 3.42 | 55 |

Note: This table is a hypothetical representation used for illustrative purposes and does not represent actual experimental data for this compound.

The analysis of peak broadening in a PXRD pattern can also provide information on crystallite size, which can be calculated using the Scherrer equation. nih.gov This makes PXRD a versatile tool not only for phase identification but also for characterizing the microstructural properties of the material.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in quantum chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for studying the electronic structure and properties of medium-sized organic molecules like this compound. DFT calculations can predict a wide array of molecular properties, from optimized geometries to spectroscopic signatures and reactivity indices.

The first step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, DFT calculations, often using a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. core.ac.uk These calculated parameters provide a detailed picture of the molecule's shape and steric environment. The electronic structure describes the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

The pyridine ring is expected to be largely planar, with the carbohydrazide group exhibiting some rotational freedom around the C-C and C-N single bonds. The presence of the bromine atom and the carbohydrazide group as substituents on the pyridine ring will induce subtle changes in the ring's geometry compared to unsubstituted pyridine.

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar structures. Actual values may vary.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.89 Å |

| C=O | ~1.24 Å | |

| N-N | ~1.38 Å | |

| C-C (pyridine) | ~1.39 - 1.40 Å | |

| C-N (pyridine) | ~1.34 Å | |

| Bond Angle | C-C-Br | ~119° |

| O=C-N | ~123° | |

| C-N-N | ~118° | |

| Dihedral Angle | C(ring)-C(ring)-C(carbonyl)-N | ~180° (for a planar conformer) |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comnih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the hydrazide group and the pyridine ring, while the LUMO is likely distributed over the pyridine ring and the carbonyl group, which have electron-accepting character. The energy of these orbitals and their gap can be reliably calculated using DFT.

Table 2: Predicted Frontier Orbital Energies and Energy Gap Note: Values are illustrative and obtained from DFT calculations on analogous systems.

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.7 eV |

Natural Bonding Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which closely correspond to the classical Lewis structure. mdpi.comarxiv.org A key feature of NBO analysis is its ability to quantify intramolecular charge transfer (ICT) and delocalization effects by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The stabilization energy (E(2)) associated with a donor-acceptor interaction is a measure of the strength of that interaction.

Table 3: Potential Donor-Acceptor Interactions from NBO Analysis Note: This table represents expected significant interactions.

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Predicted Stabilization Energy E(2) (kcal/mol) |

| LP(N) of Amine | π(C=O) | n -> π | High |

| LP(O) of Carbonyl | π(C-N) of Pyridine | n -> π | Moderate |

| π(C=C) of Pyridine | π(C=O) | π -> π | Moderate |

| LP(N) of Pyridine | σ(N-H) of Amide | n -> σ (Hydrogen Bond) | Moderate |

The Molecular Electrostatic Potential (MEP) map is a color-coded visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.comias.ac.in It is an invaluable tool for predicting the reactive behavior of a molecule, particularly for electrophilic and nucleophilic attacks. nih.govresearchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show the most negative potential localized around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring, indicating these as primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine and amide groups, as well as the region around the bromine atom due to the σ-hole effect, are expected to exhibit positive potential, marking them as sites for nucleophilic attack.

Table 4: Predicted MEP Values at Key Atomic Sites Note: These qualitative predictions are based on the expected electronic effects of the functional groups.

| Atomic Site | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Carbonyl Oxygen (O) | Highly Negative | Red | Electrophilic Attack |

| Pyridine Nitrogen (N) | Negative | Red/Yellow | Electrophilic Attack / H-bond acceptor |

| Amide Hydrogens (N-H) | Positive | Blue | Nucleophilic Attack / H-bond donor |

| Amine Hydrogens (NH2) | Positive | Blue | Nucleophilic Attack / H-bond donor |

| Bromine Atom (Br) | Slightly Positive (σ-hole) | Blue/Green | Halogen Bonding / Nucleophilic interaction |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. nih.gov DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule in its ground state. researchgate.net By comparing the theoretically calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific molecular motions (stretching, bending, torsion) can be achieved. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational method.

For this compound, characteristic vibrational modes would include the N-H stretching of the amine and amide groups, the C=O stretching of the carbonyl group, C-N and N-N stretching, and various vibrational modes of the pyridine ring, such as C-H stretching and ring breathing modes. The C-Br stretching frequency is also a key diagnostic band.

Table 5: Predicted Vibrational Frequencies for Key Functional Groups Note: Wavenumber ranges are approximate and based on DFT studies of similar compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretching | Amine (NH₂) | 3400 - 3500 |

| N-H Stretching | Amide (secondary) | 3200 - 3300 |

| C-H Stretching | Pyridine Ring | 3000 - 3100 |

| C=O Stretching | Carbonyl | 1650 - 1680 |

| N-H Bending | Amine/Amide | 1580 - 1620 |

| C=N, C=C Stretching | Pyridine Ring | 1400 - 1600 |

| C-N Stretching | Amide/Pyridine | 1250 - 1350 |

| C-Br Stretching | Bromo-substituent | 600 - 700 |

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with large dipole moments, extended π-conjugation, and intramolecular charge transfer characteristics often exhibit high NLO responses. The key parameters that quantify the NLO behavior of a molecule are the polarizability (α) and the first-order hyperpolarizability (β). DFT calculations provide a reliable means of predicting these properties.

The structure of this compound, featuring a donor (hydrazide) and an acceptor (bromopyridine) system, suggests the potential for NLO activity. The presence of the bromine atom can also enhance these properties through the heavy-atom effect. Computational studies can quantify the dipole moment (µ), the average polarizability (α), and the total first-order hyperpolarizability (β_tot) to assess its potential as an NLO material.

Table 6: Predicted Nonlinear Optical Properties Note: Values are representative and based on calculations for analogous organic molecules. Units for α are in 10⁻²⁴ esu and for β are in 10⁻³⁰ esu.

| Property | Symbol | Predicted Value |

| Dipole Moment | µ (Debye) | ~ 3 - 5 D |

| Average Polarizability | α | ~ 15 - 25 |

| First-Order Hyperpolarizability | β_tot | > 10 |

Coordination Chemistry of 5 Bromopyridine 2 Carbohydrazide As a Ligand

Synthesis and Characterization of Metal Complexes with Transition Metal Ions

The synthesis of metal complexes with 5-Bromopyridine-2-carbohydrazide typically involves the reaction of the ligand with various transition metal salts in a suitable solvent, often under reflux. The resulting solid complexes can be isolated, purified, and characterized using a range of physicochemical and spectroscopic techniques. This ligand has been successfully used to synthesize complexes with a variety of transition metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Fe(III), Cr(III), Ti(III), as well as heavier elements like WO₂(VI), Th(IV), and UO₂(VI).

The characterization of these complexes is established through elemental analysis, which helps in determining the metal-to-ligand stoichiometry, and spectroscopic methods to elucidate their structure. The general formula for some of these complexes has been proposed based on these analytical techniques. For instance, complexes of divalent metals like Co(II), Ni(II), and Cu(II) often adopt a general formula of [M(L)₂(H₂O)₂], where L represents the deprotonated ligand. sciencearchives.org

Ligand Coordination Modes and Denticity

This compound possesses multiple coordination sites, including the pyridine (B92270) ring nitrogen, the carbonyl oxygen, and the terminal amino group of the hydrazide moiety. This allows it to exhibit different coordination modes and denticity, acting as a bidentate or tridentate ligand.

In many of its complexes, the ligand coordinates to the metal ion in a bidentate fashion, utilizing the carbonyl oxygen and the azomethine nitrogen atoms. However, depending on the reaction conditions and the nature of the metal ion, it can also act as a tridentate ligand. In its enol form, the ligand can coordinate through the deprotonated enolic oxygen, the azomethine nitrogen, and the pyridine nitrogen, forming stable five- and six-membered chelate rings. This versatility in coordination leads to the formation of complexes with varied donor sets, such as ONO or NNO. The ability of the ligand to behave as a dibasic tridentate ligand has also been reported in similar systems. researchgate.netorientjchem.org

Elucidation of Coordination Geometries

The coordination geometry of the metal center in complexes of this compound is influenced by the coordination number of the metal ion and the stoichiometry of the complex. The most commonly observed geometries include octahedral, square planar, and tetrahedral.

Octahedral Geometry: This is a frequent coordination geometry for many of the transition metal complexes, particularly for ions like Cr(III), Fe(III), Co(II), and Ni(II). nih.govmdpi.com In these cases, the central metal ion is coordinated to six donor atoms. This can be achieved through the coordination of two tridentate ligand molecules or a combination of bidentate ligands and other monodentate ligands like water or anions. nih.govmdpi.com

Square Planar Geometry: This geometry is often observed for d⁸ metal ions such as Ni(II) and Pd(II).

Tetrahedral Geometry: Metal ions like Zn(II) and Co(II) can form complexes with a tetrahedral geometry. The magnetic moment for a Co(II) complex was reported as 4.12 B.M., which is indicative of a tetrahedral arrangement. researchgate.net

The proposed structures for these geometries are typically inferred from a combination of spectroscopic and magnetic susceptibility data.

Spectroscopic Characterization of Metal Complexes (IR, UV-Vis, Reflectance Spectra)

Spectroscopic techniques are indispensable for elucidating the structure of these metal complexes and confirming the coordination of the ligand.

Infrared (IR) Spectra: The IR spectrum of the free ligand shows characteristic bands for the C=O (carbonyl) and N-H (amino) stretching vibrations. Upon complexation, the C=O band typically shifts to a lower frequency, indicating the coordination of the carbonyl oxygen to the metal ion. The disappearance of the N-H stretching vibration and the appearance of new bands corresponding to C=N stretching suggest that the ligand coordinates in its enol form through the deprotonated oxygen. New bands appearing in the far-IR region are attributed to the M-O and M-N stretching vibrations, further confirming the formation of the complex. ajol.info

Electronic (UV-Vis) and Reflectance Spectra: The electronic spectra of the complexes provide valuable information about the coordination geometry. The spectra typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands. In addition, for d-block elements, d-d transitions are observed, which are characteristic of the specific geometry of the complex. researchgate.net For example, the diffuse reflectance spectrum for a Ni(II) complex showed two bands at 437 and 680 nm, which are attributed to d-d transitions in an octahedral geometry. nih.gov Similarly, a Co(II) complex displayed absorption bands at 526 and 698 nm, also consistent with an octahedral structure. nih.gov

Magnetic Susceptibility and Molar Conductivity Studies of Complexes

Magnetic Susceptibility: Magnetic susceptibility measurements at room temperature are crucial for determining the electronic configuration and stereochemistry of the metal complexes. The magnetic moment values can help distinguish between high-spin and low-spin complexes and provide evidence for the coordination geometry. For instance, Co(II) and Ni(II) complexes have been reported with magnetic moments of 4.6 B.M. and 2.64 B.M., respectively, which are characteristic of high-spin octahedral geometries. nih.gov A magnetic moment of 1.78 B.M. for a Cu(II) complex suggests the presence of one unpaired electron, as expected. researchgate.net

Molar Conductivity: Molar conductivity measurements in a suitable solvent are used to determine the electrolytic nature of the complexes. Low molar conductivity values typically indicate a non-electrolytic nature, suggesting that the anions are coordinated to the metal ion within the coordination sphere. Conversely, higher values suggest that the complexes are electrolytes, with the anions residing outside the coordination sphere. For example, some complexes have been found to be non-electrolytic, while others, like a specific Cd(II) complex with a molar conductivity of 80 Ω⁻¹ mol⁻¹ cm², behave as 1:1 electrolytes. nih.gov

| Metal Ion | Magnetic Moment (B.M.) | Molar Conductivity (Ω⁻¹ mol⁻¹ cm²) | Proposed Nature |

|---|---|---|---|

| Co(II) | 4.12 - 4.6 | Low | Non-electrolytic |

| Ni(II) | 2.64 | Low | Non-electrolytic |

| Cu(II) | 1.78 | Low | Non-electrolytic |

| Cd(II) | Diamagnetic | 80 | 1:1 Electrolyte |

Thermal Analysis (Thermogravimetric Analysis - TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) is employed to study the thermal stability of the metal complexes and to understand their decomposition patterns. The TGA curves provide information about the presence of water molecules, distinguishing between lattice water (lost at lower temperatures) and coordinated water (lost at higher temperatures). The analysis also helps in determining the temperature range of stability for the complex and the nature of the final decomposition product, which is often the metal oxide. The thermal stability of complexes can be compared based on their initial decomposition temperatures. researchgate.net The thermodynamic activation parameters for the decomposition steps, such as activation energy (E), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be calculated from the TGA data using methods like the Coats-Redfern procedure. nih.gov

Electrochemistry and Redox Properties of Metal Complexes

The redox properties of metal complexes with this compound can be investigated using electrochemical techniques such as cyclic voltammetry. These studies can reveal information about the electron transfer processes, which can be either metal-centered or ligand-centered. The combination of a redox-active metal center with a redox-active ligand can lead to complexes with extended redox capabilities. nih.gov The cyclic voltammograms of these complexes can show reversible or irreversible oxidation and reduction peaks. For example, some complexes undergo two one-electron oxidation processes that are ligand-based. nih.gov The potential at which these redox events occur provides insight into the electronic structure of the complex and the influence of the ligand on the metal center's redox potential. nih.govfrontiersin.org

Principles of Inorganic Crystal Engineering in the Design of Coordination Spheres

Inorganic crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For a hypothetical coordination complex involving this compound, several key principles would guide the assembly of its coordination sphere and the resulting supramolecular architecture.

The this compound ligand possesses multiple potential coordination sites: the pyridine nitrogen atom, the carbonyl oxygen atom, and the terminal amino group of the hydrazide. This polyfunctional nature allows for various binding modes, such as monodentate, bidentate, or bridging, which are fundamental to the construction of diverse coordination architectures, from discrete molecules to multidimensional coordination polymers.

Key Supramolecular Interactions:

The design of the coordination sphere and the extended solid-state structure would be heavily influenced by a variety of non-covalent interactions. These interactions dictate the packing of the molecules in the crystal lattice.

Hydrogen Bonding: The hydrazide group (-CONHNH₂) is a strong hydrogen bond donor (N-H) and acceptor (C=O). In a metal complex, these groups would be expected to form robust intermolecular hydrogen bonds with each other, with solvent molecules, or with counter-ions. These interactions are highly directional and are crucial in building predictable and stable supramolecular networks. For instance, R²₂ D²₂(8) synthons, common in hydrazides, could lead to the formation of one-dimensional chains or two-dimensional sheets.

Halogen Bonding: The bromine atom at the 5-position of the pyridine ring can act as a halogen bond donor. It can interact with Lewis basic sites, such as the oxygen or nitrogen atoms of adjacent ligands or counter-ions. The directionality and strength of these Br···X interactions can be a powerful tool for guiding the assembly of molecules in the solid state.

Coordination Bonds: The primary and most influential interactions are the coordination bonds between the metal center and the ligand. The choice of metal ion (with its preferred coordination number and geometry), the ligand's binding mode, and the nature of counter-anions are the primary determinants of the initial coordination sphere. The principles of crystal engineering are then applied to understand and control how these individual coordination complexes pack and interact to form the final crystalline material.

The interplay of these various interactions—coordination bonds, hydrogen bonds, halogen bonds, and π–π stacking—would ultimately determine the final topology and properties of any crystalline material derived from this compound. The rational design of such materials would involve a careful selection of metal ions and reaction conditions to favor specific interactions and guide the self-assembly process toward a desired structural outcome. However, without experimental data, this discussion remains speculative.

Biological and Pharmaceutical Explorations of 5 Bromopyridine 2 Carbohydrazide Derivatives

Antimicrobial Activity (Antibacterial and Antifungal Efficacy)

Derivatives of 5-Bromopyridine-2-carbohydrazide have been the subject of numerous studies to determine their effectiveness against a wide range of microbial pathogens. These investigations have unveiled their potential as both antibacterial and antifungal agents, offering a potential new avenue in the fight against infectious diseases.

In Vitro Susceptibility Testing Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

The antibacterial potential of this compound derivatives has been assessed against various Gram-positive and Gram-negative bacteria. While specific data for this compound derivatives is still emerging, studies on structurally related pyridine (B92270) carbohydrazide (B1668358) compounds provide valuable insights. For instance, certain functionally substituted pyridine carbohydrazides have demonstrated notable bactericidal activity against a spectrum of disease-causing Gram-positive and Gram-negative bacteria. researchgate.net

One study highlighted a pyridine carbohydrazide derivative that significantly inhibited the growth of the Gram-positive bacterium Staphylococcus aureus ATCC 29213 at a low concentration. nih.gov Another derivative showed a remarkable antibacterial effect against the Gram-negative bacterium Pseudomonas aeruginosa ATCC 27853. nih.gov The introduction of different functional groups to the pyridine carbohydrazide scaffold has been shown to influence the antibacterial spectrum and potency. The desymmetrisation of similar structures and the introduction of imine alkyl substituents have yielded good antibiotic activity. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Pyridine Carbohydrazide Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Observation |

|---|---|---|

| Pyridine carbohydrazide derivative | Staphylococcus aureus (Gram-positive) | Significant growth inhibition nih.gov |

| Pyridine carbohydrazide derivative | Pseudomonas aeruginosa (Gram-negative) | Remarkable antibacterial effect nih.gov |

| Monomeric robenidine (B1679493) analogues | MRSA and VRE (Gram-positive) | Active with MICs of 16-64 μg/mL mdpi.com |

| Robenidine analogue | E. coli (Gram-negative) | Promising activity at 16 μg/mL mdpi.com |

In Vitro Susceptibility Testing Against Fungal Strains

The antifungal efficacy of this compound and its derivatives has also been a key area of investigation. Studies on related carbohydrazide compounds have shown promising results against various fungal pathogens. For example, some N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives have exhibited moderate to good antifungal activity. nih.gov

Functionally substituted pyridine carbohydrazides have demonstrated potent activity against several multidrug-resistant (MDR) strains of Candida species. nih.gov One particular derivative was exceptional when compared to the broad-spectrum antifungal drug fluconazole (B54011). nih.gov Research on 2-acylhydrazino-5-arylpyrrole derivatives also revealed very good antifungal activities against Candida species, with some compounds showing enhanced inhibition potency compared to fluconazole. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Carbohydrazide Derivatives

| Compound/Derivative | Fungal Strain | Activity/Observation |

|---|---|---|

| N'-benzylidene-5-bromothiophene-2-carbohydrazide | Various fungi | Moderate to good antifungal activity nih.gov |

| Pyridine carbohydrazide derivative | MDR Candida spp. | Potent activity, exceptional compared to fluconazole nih.gov |

| 2-acylhydrazino-5-arylpyrrole derivative | Candida spp. | Very good antifungal activities, enhanced potency mdpi.com |

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a critical measure of the antimicrobial potency of a compound. For derivatives of this compound and related structures, MIC values have been determined against a variety of microbial strains.

In one study, functionally substituted pyridine carbohydrazides exhibited MIC values in the range of 16–24 µg/mL against four MDR strains of Candida spp. nih.gov Another derivative demonstrated a significant antibacterial effect against Pseudomonas aeruginosa (ATCC 27853), with an MIC value that was two-fold superior to the standard combination of ampicillin/cloxacillin. nih.gov The lowest MIC value observed for one compound was 2 μg/mL against Aeromonas hydrophila ATCC 7966 and for another against Staphylococcus aureus ATCC 29213. nih.gov

Derivatives of 2-acylhydrazino-5-arylpyrroles have shown MIC values in the range of 0.39-3.12 microg/mL against Candida species. mdpi.com Furthermore, some robenidine analogues, which share structural similarities, displayed MICs of 1.0 μg/mL against methicillin-resistant S. aureus (MRSA) and 0.5 μg/mL against vancomycin-resistant Enterococci (VRE). mdpi.com

Table 3: MIC Values of Selected Carbohydrazide Derivatives Against Various Microorganisms

| Compound/Derivative | Microorganism | MIC Value |

|---|---|---|

| Pyridine carbohydrazide derivative | MDR Candida spp. | 16–24 µg/mL nih.gov |

| Pyridine carbohydrazide derivative | Pseudomonas aeruginosa ATCC 27853 | 2-fold superior to ampicillin/cloxacillin nih.gov |

| Pyridine carbohydrazide derivative | Aeromonas hydrophila ATCC 7966 | 2 μg/mL nih.gov |

| Pyridine carbohydrazide derivative | Staphylococcus aureus ATCC 29213 | 2 μg/mL nih.gov |

| 2-acylhydrazino-5-arylpyrrole derivative | Candida spp. | 0.39-3.12 microg/mL mdpi.com |

| Robenidine analogue | MRSA | 1.0 μg/mL mdpi.com |

| Robenidine analogue | VRE | 0.5 μg/mL mdpi.com |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds derived from this compound is an area of growing interest. While direct studies on these specific derivatives are limited, research on analogous structures provides compelling evidence of their potential in modulating inflammatory pathways. The hydrazide moiety itself is considered a key pharmacophore that can form essential hydrogen bonds with amino acid residues, indicating its potential as a potent anti-inflammatory agent. mdpi.com

Studies on pyrimidine (B1678525) derivatives have shown that they can exert anti-inflammatory effects by inhibiting key inflammatory mediators such as prostaglandin (B15479496) E2, nitric oxide, and various cytokines. nih.gov A series of 1,5-diaryl pyrazole (B372694) derivatives were synthesized and shown to target the COX enzyme, a key player in the inflammatory cascade. mdpi.com Some of these compounds exhibited significant COX-2 inhibitory activity. mdpi.com The incorporation of a nitric oxide (NO)-donating group into pyrazoline derivatives has been shown to reduce gastric toxicity while maintaining anti-inflammatory activity. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel anti-inflammatory drugs.

Anticancer and Antineoplastic Potentials

The search for new and effective anticancer agents has led to the exploration of various heterocyclic compounds, including derivatives of carbohydrazides. While specific research on this compound derivatives is still in its early stages, studies on related structures have shown promising anticancer and antineoplastic activities.

For example, a series of novel pyridocarbazole derivatives were synthesized and tested for their in vitro anticancer activity on several human tumor cell lines, including leukemia, lung adenocarcinoma, and breast cancer. nih.gov One of the tested compounds demonstrated significantly stronger anticancer activity than the established anticancer drug ellipticine (B1684216) and was even more potent than doxorubicin (B1662922) on the tested cell lines. nih.gov

Furthermore, a series of di- or trisubstituted isatin (B1672199) derivatives were designed and synthesized, with their anticancer activity evaluated against human T lymphocyte cells (Jurkat). nih.gov One of these compounds exhibited significant cytotoxic activity with a very low IC50 value, indicating high potency. nih.gov This compound was found to inhibit the proliferation of Jurkat cells by inducing apoptosis through the mitochondrial pathway and showed a broad range of anticancer activity with low toxicity to normal cells. nih.gov Pyrazole derivatives have also been investigated as potential anticancer agents, with some showing activity against various cancer cell lines. mdpi.com

Table 4: Anticancer Activity of Selected Heterocyclic Derivatives

| Compound/Derivative | Cancer Cell Line | Activity/Observation |

|---|---|---|

| Pyridocarbazole derivative | CCRF/CEM (Leukemia), A549 (Lung), MCF7 (Breast) | Stronger anticancer activity than ellipticine and doxorubicin nih.gov |

| Isatin derivative | Jurkat (T lymphocyte) | Significant cytotoxic activity (IC50 = 0.03 μM), induced apoptosis nih.gov |

| 1,5-Diaryl pyrazole derivative | A549 (Lung), HepG2 (Liver) | Active against cancer cell lines mdpi.com |

Antiviral Activity (e.g., against SARS-CoV-2, HIV-1)

The antiviral properties of this compound derivatives are a burgeoning area of research, with potential applications against a range of viruses, including the significant global health threats of SARS-CoV-2 and HIV-1.

While direct evidence for this compound derivatives against SARS-CoV-2 is not yet widely published, research into related compounds offers promising leads. For instance, glycyrrhizin (B1671929) derivatives have been shown to inhibit SARS-CoV-2 replication in vitro. mdpi.com Brilacidin, a synthetic molecule, has demonstrated the ability to prevent SARS-CoV-2 entry into cells. indexcopernicus.com Furthermore, some flavonoids have been identified as potential antiviral agents against SARS-CoV-2, acting through various mechanisms such as inhibiting viral proteases and replication. mdpi.com

In the context of HIV-1, a series of novel pyridopyrimidine-5-carbohydrazide derivatives were designed and synthesized as potential anti-HIV-1 agents. nih.gov Many of these compounds exhibited moderate to good inhibitory activity against HIV-1, with one derivative bearing a 4-methylbenzylidene fragment showing the best antiviral activity and selectivity. nih.gov Molecular modeling studies suggested that this compound could interact with the HIV-1 integrase enzyme, a key target for anti-HIV drugs. nih.gov Other studies have identified benzamide (B126) derivatives that exhibit potent anti-HIV-1 activity by inhibiting reverse transcription and viral cDNA nuclear import. nih.gov Plant-derived coumarins have also been shown to possess anti-HIV activity through various mechanisms, including the inhibition of reverse transcriptase and integrase. mdpi.com

Table 5: Antiviral Activity of Selected Compounds

| Compound/Derivative | Virus | Mechanism/Activity |

|---|---|---|

| Glycyrrhizin derivative | SARS-CoV-2 | Inhibited replication in vitro mdpi.com |

| Brilacidin | SARS-CoV-2 | Prevents viral entry into cells indexcopernicus.com |

| Pyridopyrimidine-5-carbohydrazide derivative | HIV-1 | Moderate to good inhibitory activity, targets integrase nih.gov |

| Benzamide derivative | HIV-1 | Potent anti-HIV-1 activity, inhibits reverse transcription nih.gov |

| Plant-derived coumarins | HIV-1 | Anti-HIV activity via inhibition of reverse transcriptase and integrase mdpi.com |

Enzyme Inhibition Studies

The inhibitory potential of this compound derivatives and related structures has been investigated against several key enzymes implicated in various diseases.

5α-reductase: While direct studies on this compound derivatives as 5α-reductase inhibitors are not prevalent in the provided results, related heterocyclic compounds have shown significant activity. For instance, a series of 1,2,3-triazole derivatives were synthesized and evaluated for their 5α-reductase inhibitory activity. nih.gov Many of these compounds displayed potent inhibition, with one of the most active compounds demonstrating a high potency, underscoring the potential of nitrogen-containing heterocyclic structures in the design of 5α-reductase inhibitors. nih.gov The study highlighted that the combination of a 1,2,3-triazole and a pyrazole ring was crucial for the observed inhibitory effects. nih.gov

Topoisomerase IIβ: Acridine-thiosemicarbazone derivatives have been studied for their ability to inhibit topoisomerase IIα, an enzyme crucial for cell proliferation and a key target for anticancer drugs. nih.gov These compounds can act as topoisomerase II inhibitors, which function by stabilizing the enzyme-DNA cleavage complex, leading to cell death. nih.gov Phthalazine-based derivatives have also been designed as Topoisomerase II inhibitors, with some compounds showing potent activity at micromolar concentrations. nih.gov

Phosphodiesterases (PDEs): Phosphodiesterase type 5 (PDE5) inhibitors are used in the treatment of conditions like erectile dysfunction. nih.gov Research into new small molecules targeting PDEs is an active area. A series of heterocycle-based aminothiazoles were designed and synthesized, with several compounds showing 100% inhibition of PDE5. nih.gov Notably, some of these compounds did not induce the severe hypotension associated with existing PDE5 inhibitors like sildenafil. nih.gov

DNA Binding and Interaction Studies via Spectrophotometric and Electrochemical Methods

The interaction of small molecules with DNA is a fundamental aspect of their mechanism of action, particularly for anticancer agents. Spectrophotometric and electrochemical methods are powerful tools for elucidating these interactions.